Isogarciniaxanthone E Isogarciniaxanthone E 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 4, 6 and 8 and prenyl groups at positions 1, 2 and 5. Isolated from Garcinia xanthochymus, it exhibits enhancement of nerve growth factor-mediated neurite outgrowth in PC12D cells. It has a role as a metabolite and a nerve growth factor stimulator. It is a member of xanthones and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 659747-28-1
VCID: VC20832113
InChI: InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C
Molecular Formula: C28H32O6
Molecular Weight: 464.5 g/mol

Isogarciniaxanthone E

CAS No.: 659747-28-1

Cat. No.: VC20832113

Molecular Formula: C28H32O6

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

Isogarciniaxanthone E - 659747-28-1

Specification

Description 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 4, 6 and 8 and prenyl groups at positions 1, 2 and 5. Isolated from Garcinia xanthochymus, it exhibits enhancement of nerve growth factor-mediated neurite outgrowth in PC12D cells. It has a role as a metabolite and a nerve growth factor stimulator. It is a member of xanthones and a member of phenols.
CAS No. 659747-28-1
Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
IUPAC Name 3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one
Standard InChI InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3
Standard InChI Key HAHRYXGQWSJKPI-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C
Appearance Yellow powder

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